

Application Notes and Protocols: 4-Methylbenzylamine in Schiff Base Formation with Aldehydes

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Compound of Interest

Compound Name: 4-Methylbenzylamine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine functional group ($-C=N-$), are a versatile class of organic compounds formed through the condensation of a primary amine with a carbonyl compound.^{[1][2]} Their inherent structural flexibility and the synthetic accessibility of the imine bond have established them as privileged scaffolds in medicinal chemistry and materials science. Schiff bases and their metal complexes exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.^{[3][4]} The nitrogen atom of the imine group and the potential for extended conjugation within the molecule are key features contributing to their biological efficacy.^[3]

4-Methylbenzylamine is a valuable primary amine building block for the synthesis of a diverse range of Schiff bases. The presence of the methyl group on the phenyl ring can influence the electronic properties and lipophilicity of the resulting Schiff base, potentially modulating its biological activity and physicochemical characteristics. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of Schiff bases derived from **4-methylbenzylamine** and various aldehydes, with a focus on their potential applications in drug development.

Applications in Drug Discovery

Schiff bases derived from **4-methylbenzylamine** are of significant interest in the development of novel therapeutic agents due to their demonstrated and potential biological activities.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of Schiff bases against various cancer cell lines.[5][6] The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interaction with DNA.[3][6][7] While specific data for **4-methylbenzylamine** derivatives is emerging, analogous benzylamine-derived compounds have been shown to induce apoptosis through the intrinsic pathway, involving the activation of caspases 3 and 9, a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL, and an increase in the pro-apoptotic protein Bax.[8]

Antimicrobial Activity

The imine functionality is a critical pharmacophore for the antimicrobial properties of Schiff bases.[9] These compounds have shown efficacy against a range of pathogenic bacteria and fungi.[10] The mechanism of antimicrobial action is thought to involve the disruption of cell wall synthesis, inhibition of protein synthesis, or interference with cellular metabolism. The lipophilicity conferred by the benzyl group can aid in the transport of the molecule across microbial cell membranes.

Quantitative Data Summary

The following tables summarize representative quantitative data for Schiff bases analogous to those derived from **4-methylbenzylamine**, showcasing their potential as anticancer and antimicrobial agents. It is important to note that the specific activity of **4-methylbenzylamine**-derived Schiff bases should be determined experimentally.

Table 1: Anticancer Activity of Representative Schiff Bases (IC₅₀ Values)

Compound/Schiff Base Derivative	Cancer Cell Line	IC ₅₀ (µg/mL)	Reference
5-chloro-2-((4-nitrobenzylidene)amino) benzoic acid	TSCCF (Tongue Squamous Cell Carcinoma)	446.68	[3]
(E)-4-(((4-chloro-2-nitrophenyl)imino)met hyl)-3-methoxyphenol	HepG2 (Liver Carcinoma)	70.29	[5]
2-((2,4-dichlorophenylimino)m ethyl)-5-(diethylamino)phenol	HepG2 (Liver Carcinoma)	43.17	[5]
(E)-4-(((4-chloro-2-nitrophenyl)imino)met hyl)-3-methoxy-N,N-dimethylaniline	HepG2 (Liver Carcinoma)	73.69	[5]
2-((2,4-dichlorophenylimino)m ethyl)-5-(diethylamino)phenol	MDA-MB231 (Breast Cancer)	71.55	[5]
Carbon Dot Based Schiff Bases	GL261 (Glioma)	17.9	[11]
Carbon Dot Based Schiff Bases	U251 (Glioma)	14.9	[11]

Table 2: Antimicrobial Activity of Representative Schiff Bases (MIC Values)

Compound/Schiff Base Derivative	Bacterial Strain	MIC (µg/mL)	Reference
5-(benzylideneamino)-3-(4-methoxyphenylamino)-N-phenyl-1H-pyrazole-4-carboxamides	Staphylococcus epidermidis	7.81	[9]
4-(((8-hydroxyquinolin-2-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one	Staphylococcus aureus	12.5	[9]
Pyrene-based Schiff Base	Pseudomonas aeruginosa	7.81	[9]
Benzimidazole Schiff Base Derivative	Klebsiella pneumoniae	7.8	
Benzimidazole Schiff Base Derivative	Escherichia coli	7.8	

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases from 4-Methylbenzylamine

This protocol describes a conventional method for Schiff base synthesis via condensation reaction under reflux.

Materials:

- 4-Methylbenzylamine

- Aldehyde of choice (e.g., salicylaldehyde, vanillin, substituted benzaldehyde)
- Absolute Ethanol
- Glacial Acetic Acid (catalytic amount)
- Round-bottom flask
- Condenser
- Heating mantle with magnetic stirrer
- Stir bar
- Buchner funnel and filter paper
- Crystallization dish

Procedure:

- In a round-bottom flask, dissolve the selected aldehyde (1 equivalent) in a minimal amount of absolute ethanol with stirring.
- In a separate beaker, dissolve **4-methylbenzylamine** (1 equivalent) in absolute ethanol.
- Add the **4-methylbenzylamine** solution to the stirred solution of the aldehyde in the round-bottom flask.
- Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[1]
- Attach a condenser to the flask and reflux the mixture with constant stirring for 2-4 hours.[1]
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature. The solid product may precipitate upon cooling.
- If precipitation does not occur, reduce the volume of the solvent by rotary evaporation.
- Collect the precipitated Schiff base by vacuum filtration using a Buchner funnel.[1]

- Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.[\[1\]](#)
- Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.[\[1\]](#)
- Dry the purified crystals in a vacuum oven at a moderate temperature.
- Characterize the final product using techniques such as melting point determination, FT-IR, ^1H NMR, and ^{13}C NMR spectroscopy.[\[1\]](#)

Protocol 2: Characterization of Schiff Bases

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Record the FT-IR spectrum of the synthesized Schiff base (KBr pellet or thin film).
- Expected Characteristic Peaks:
 - A strong absorption band in the region of $1600\text{--}1650\text{ cm}^{-1}$ corresponding to the C=N (azomethine) stretching vibration, confirming the formation of the Schiff base.[\[12\]](#)
 - The absence of the characteristic C=O stretching band of the aldehyde (typically around 1700 cm^{-1}) and the N-H stretching bands of the primary amine.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve the purified Schiff base in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Record ^1H NMR and ^{13}C NMR spectra.
- Expected Characteristic Signals:
 - ^1H NMR: A singlet in the region of $\delta\ 8.0\text{--}9.0$ ppm corresponding to the proton of the azomethine group ($-\text{CH}=\text{N}-$).[\[2\]](#) The aromatic protons will appear in the region of $\delta\ 6.5\text{--}8.0$ ppm. A singlet around $\delta\ 2.3\text{--}2.4$ ppm for the methyl protons of the 4-methylbenzyl group.

- ^{13}C NMR: A signal in the region of δ 150-165 ppm attributed to the carbon of the azomethine group ($\text{C}=\text{N}$).^[2] A signal around δ 20-22 ppm for the methyl carbon of the 4-methylbenzyl group. Aromatic carbons will appear in the δ 110-150 ppm range.

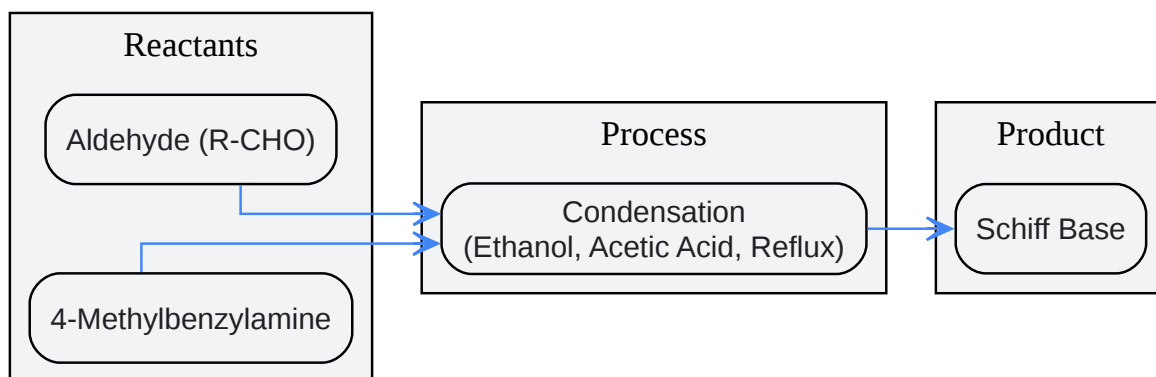
Table 3: Representative Spectroscopic Data for **4-Methylbenzylamine** Derived Schiff Bases

Schiff Base	Spectroscopic Data
N-(Salicylidene)-4-methylbenzylamine	FT-IR (KBr, cm^{-1}): ~ 1625 ($\text{C}=\text{N}$), ~ 3400 (O-H, broad). ^1H NMR (CDCl_3 , δ ppm): ~ 2.40 (s, 3H, - CH_3), ~ 4.8 (s, 2H, - CH_2 -), ~ 6.8 - 7.4 (m, 8H, Ar-H), ~ 8.3 (s, 1H, - $\text{CH}=\text{N}$ -), ~ 13.0 (s, 1H, -OH). ^{13}C NMR (CDCl_3 , δ ppm): ~ 21.0 (- CH_3), ~ 62.0 (- CH_2 -), ~ 116 - 138 (Ar-C), ~ 160.0 (C-OH), ~ 164.0 (- $\text{C}=\text{N}$ -).
N-(Vanillylidene)-4-methylbenzylamine	FT-IR (KBr, cm^{-1}): ~ 1620 ($\text{C}=\text{N}$), ~ 3450 (O-H, broad). ^1H NMR ($\text{DMSO}-d_6$, δ ppm): ~ 2.35 (s, 3H, - CH_3), ~ 3.80 (s, 3H, - OCH_3), ~ 4.75 (s, 2H, - CH_2 -), ~ 6.7 - 7.3 (m, 7H, Ar-H), ~ 8.25 (s, 1H, - $\text{CH}=\text{N}$ -), ~ 9.5 (s, 1H, -OH). ^{13}C NMR ($\text{DMSO}-d_6$, δ ppm): ~ 21.0 (- CH_3), ~ 55.5 (- OCH_3), ~ 61.5 (- CH_2 -), ~ 110 - 150 (Ar-C), ~ 163.0 (- $\text{C}=\text{N}$ -).

Note: The exact chemical shifts may vary depending on the solvent and the specific structure of the aldehyde used.

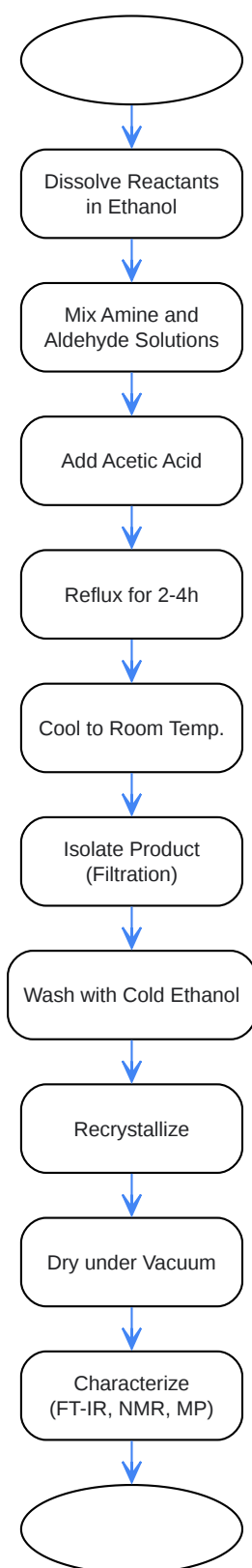
Visualizations

Reaction Scheme and Workflow



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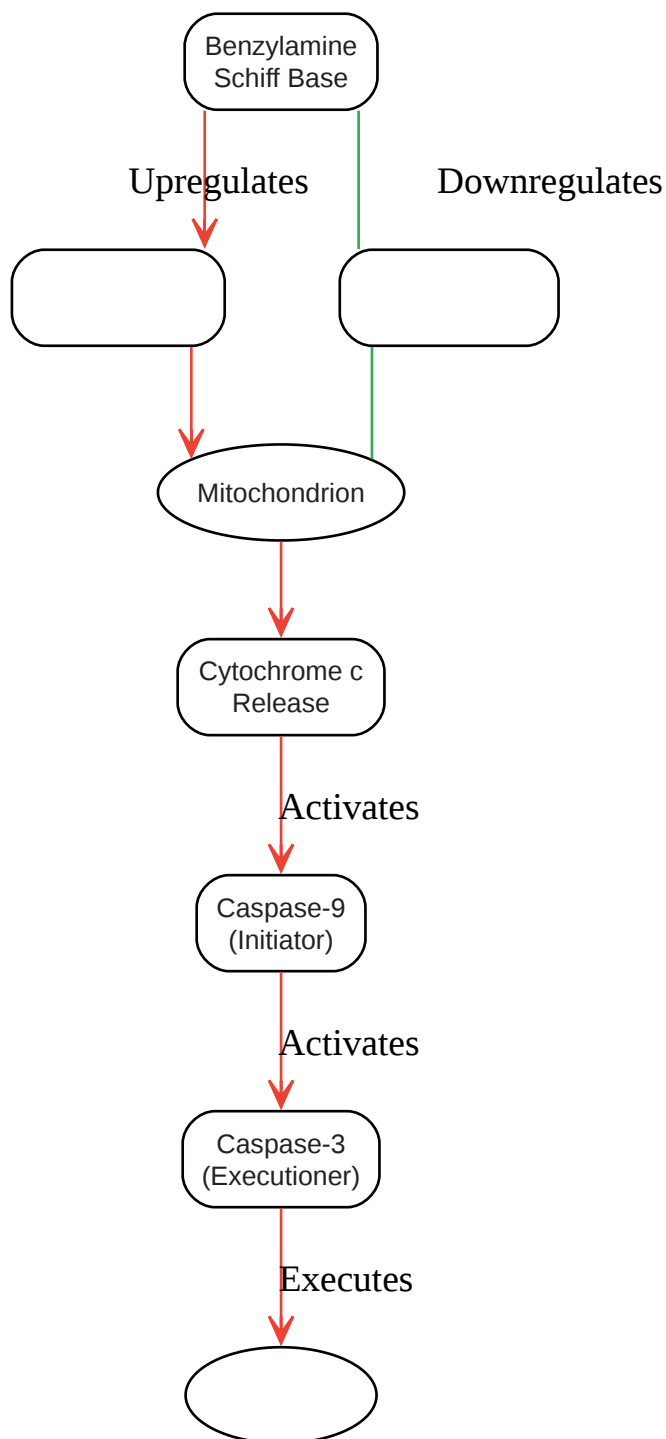
Caption: General reaction scheme for the synthesis of a Schiff base.



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Caption: A typical experimental workflow for Schiff base synthesis.

Proposed Signaling Pathway for Anticancer Activity



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